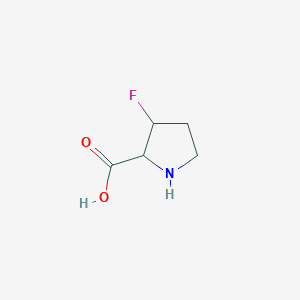

3-Fluoropyrrolidine-2-carboxylic acid

Description

3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine-2-carboxylic acid (proline). Its molecular formula is C₅H₈FNO₂, with a molecular weight of 141.12 g/mol (calculated from the formula). The fluorine substitution at the 3-position of the pyrrolidine ring introduces steric and electronic effects, altering reactivity, solubility, and biological activity compared to non-fluorinated analogs. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in protease inhibitors and peptidomimetics .

Properties

IUPAC Name |

3-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLSRHRSYWDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Electrophilic Fluorination : Allylsilanes react with Selectfluor or N-fluorobenzenesulfonimide (NFSI) in anhydrous dichloromethane at −78°C to install the allylic fluorine substituent.

-

Iodocyclization : The fluorinated intermediate undergoes iodocyclization using iodine monochloride (ICl) in tetrahydrofuran (THF) at 0°C, inducing syn-stereocontrol via an I₂–π complex.

Stereochemical Outcomes

Limitations

-

Requires multi-step synthesis of allylsilane precursors.

-

Limited functional group tolerance due to harsh iodination conditions.

Cyclization with Formic Mixed Anhydrides

A patent by Rutherford et al. discloses a cyclization strategy using formic mixed anhydrides or alkyl formates to construct pyrrolidine-2-carboxylic acid derivatives.

Synthetic Protocol

-

Substrate Preparation : N-protected amino esters (e.g., tert-butyl (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate) are deprotonated with strong bases like lithium bis(trimethylsilyl)amide (LDA) at −78°C.

-

Cyclization : Formic pivalic anhydride is added to induce cyclization, followed by acid quenching (e.g., trifluoroacetic acid) to yield the pyrrolidine core.

Example Procedure:

Key Advantages

-

High yields (>75%) under optimized conditions.

-

Scalable to industrial production using continuous flow reactors.

Enantioselective Catalytic Fluorination

Enantioselective methods, such as those described by Wei et al., employ organocatalysts or transition metal complexes to install fluorine with precise stereocontrol.

Organocatalytic Approach

Transition Metal Catalysis

-

Catalyst : Palladium(II)-bisoxazoline complexes.

-

Substrate : N-Boc-pyrrolidine-2-carboxylic acid esters.

Nucleophilic Fluorination Using DAST/Selectfluor

Nucleophilic fluorination agents like diethylaminosulfur trifluoride (DAST) and Selectfluor enable direct fluorination of pyrrolidine precursors.

DAST-Mediated Fluorination

Selectfluor Fluorination

-

Substrate : 3-Trifluoromethanesulfonyloxy (OTf) derivatives.

-

Conditions : Selectfluor (2.0 equiv) in aqueous acetonitrile at 60°C.

Reductive Amination and Hydrogenation

Reductive amination of fluorinated ketones followed by catalytic hydrogenation offers a stereoselective route.

Procedure

Outcomes

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrolidine ring and the carboxylic acid group.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles can be used to replace the fluorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Common Reagents and Conditions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |

| Substitution | Sodium azide (NaN3) | Various substituted products |

Medicinal Chemistry

3-Fluoropyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders. It is particularly noted for its role in developing antiviral and anticancer agents due to its ability to modulate biological pathways effectively .

Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which are essential in drug development .

Biological Studies

Research has indicated that fluorinated compounds like this compound exhibit enhanced binding affinities to enzymes and receptors compared to their non-fluorinated counterparts. This property is attributed to the electronegativity of fluorine, which influences molecular interactions and stability .

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the synthesis of various bioactive compounds using this compound as an intermediate. The research highlighted its effectiveness in producing compounds with potent biological activity against specific targets .

- Enzyme Mechanism Studies : In biological studies, researchers have employed this compound to investigate enzyme mechanisms and protein-ligand interactions. These studies provide insights into how modifications at the pyrrolidine ring can affect biological activity .

- Industrial Applications : The compound's use extends to the development of agrochemicals and specialty chemicals, where it contributes to enhancing the stability and efficacy of various formulations.

Mechanism of Action

The mechanism of action of 3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atom can influence the compound’s binding affinity and specificity to enzymes and receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fluorinated Heterocyclic Carboxylic Acids

Table 1: Key Physical and Chemical Properties

Detailed Analysis

Fluorinated Pyrrolidine vs. Pyridine Derivatives

Electronic Effects :

- The pyrrolidine ring in this compound is saturated, leading to reduced conjugation compared to the aromatic 3-fluoropyridine-2-carboxylic acid . The latter’s pyridine ring allows for π-π stacking interactions, making it useful in metal-organic frameworks .

- Fluorine’s electronegativity increases the acidity of the carboxylic group in both compounds, but the pyridine derivative’s aromaticity further stabilizes the deprotonated form, enhancing solubility in polar solvents .

Biological Activity :

Trifluoromethyl vs. Fluorine Substitution

- 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has a bulkier CF₃ group, which increases steric hindrance and lipophilicity. This enhances membrane permeability but may reduce solubility in aqueous media compared to the mono-fluorinated analog .

- The CF₃ group’s strong electron-withdrawing effect further lowers the pKa of the carboxylic acid, making it more reactive in esterification or amidation reactions .

Hydroxylated and Aromatic Derivatives

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid contains multiple hydroxyl groups, increasing hydrophilicity and hydrogen-bonding capacity. This makes it ideal for targeting polar enzyme active sites, such as in glycosidase inhibitors .

- 2-Phenylpyrrolidine-3-carboxylic acid leverages aromaticity for stacking interactions in chiral catalysis. Its phenyl group provides a rigid scaffold, contrasting with the flexible fluorine in this compound .

Solubility and Stability

- This compound is typically soluble in polar aprotic solvents like DMSO, while its hydrochloride salt (e.g., (2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride) improves water solubility for biological assays .

- Boc-protected derivatives (e.g., (2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid) enhance stability during solid-phase peptide synthesis, preventing unwanted side reactions .

Biological Activity

3-Fluoropyrrolidine-2-carboxylic acid, particularly in its chiral forms, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid functional group at the 2-position. Its unique structural characteristics influence its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can modulate various biochemical pathways. This compound has been studied for its role in enzyme mechanisms and as a potential therapeutic agent in antiviral and anticancer applications.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit several pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties.

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity, particularly in human cancer cell lines .

- Enzyme Modulation : The compound is being explored for its ability to modulate enzyme activity, which is critical for developing targeted therapies .

Research Findings

Recent studies have provided insights into the biological activity and synthesis of this compound:

- Synthesis Routes : Various synthetic methods have been developed to produce this compound efficiently. These methods emphasize the importance of stereochemistry and functional group manipulation .

- Bioassays : The efficacy and safety profiles of this compound are often assessed through bioassays across different concentrations, helping to determine optimal dosages for therapeutic applications.

-

Case Studies :

- A study investigating the compound's interaction with PD-L1 expressing tumors showed a significant uptake in tumor tissues, suggesting its potential role as a tracer in cancer imaging .

- Another study highlighted its use as a building block for synthesizing biologically active molecules, showcasing its versatility in drug development.

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Potentially different biological activity due to hydrogen bonding capabilities |

| (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid | Opposite stereochemistry | May exhibit different pharmacological properties |

| (2R,5S)-5-Fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways compared to pyrrolidine derivatives |

This table illustrates how variations in structure can lead to differing biological activities and applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoropyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthetic pathways often involve fluorination of pyrrolidine precursors or cyclization of fluorinated intermediates. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) are employed . Reaction optimization (temperature, solvent, catalyst loading) is critical; anhydrous conditions and inert atmospheres minimize side reactions. Purity can be enhanced via recrystallization or chromatography, with LCMS and HPLC used for validation (>95% purity thresholds) .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic methods?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in studies of analogous pyrrolidine derivatives . For solution-phase analysis, - and -NMR coupling constants and NOESY experiments reveal spatial relationships between fluorine and adjacent protons. Chiral HPLC or capillary electrophoresis with chiral stationary phases can resolve enantiomers .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in NMR data when fluorine atoms induce anisotropic effects in this compound derivatives?

- Methodological Answer : Fluorine’s strong electronegativity and anisotropic shielding can distort -NMR signals. To mitigate misinterpretation:

- Use -decoupled NMR to simplify splitting patterns.

- Compare experimental data with DFT-calculated chemical shifts (software like Gaussian or ORCA).

- Validate assignments via 2D NMR (HSQC, HMBC) and isotopic labeling studies .

Q. How can computational chemistry aid in predicting the reactivity of fluorinated pyrrolidine carboxylic acids in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in amide bond formation. For example:

- Analyze nucleophilic attack trajectories of the carboxylic acid group.

- Evaluate steric hindrance from the fluorine substituent using molecular docking.

- Solvent effects (e.g., DMF vs. THF) are simulated via COSMO-RS to optimize coupling efficiency .

Q. What experimental approaches address low yields in stereoselective fluorination of pyrrolidine precursors?

- Methodological Answer : Low yields often stem from competing elimination or racemization. Strategies include:

- Employing chiral auxiliaries or asymmetric catalysts (e.g., Cinchona alkaloids) to enforce stereocontrol.

- Using fluorinated building blocks (e.g., 3-fluoro-4-pyridinecarboxylic acid analogs) to bypass direct fluorination challenges .

- Monitoring reaction progress in real-time via in situ IR spectroscopy to halt at optimal conversion .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect lowers pKa, but solvation and crystal packing (in solid-state measurements) can cause deviations. To address this:

- Use potentiometric titration in aqueous and non-aqueous solvents.

- Apply computational pKa prediction tools (e.g., MarvinSketch, ACD/Labs) with explicit solvent models.

- Cross-reference with structurally similar compounds (e.g., 5-fluoro-3-pyridinecarboxylic acid) for trend validation .

Q. What are the best practices for ensuring reproducibility in scaled-up synthesis of this compound?

- Methodological Answer : Batch-to-batch variability is minimized by:

- Strict control of moisture and oxygen levels (Schlenk line techniques).

- Standardizing purification protocols (e.g., gradient elution in preparative HPLC).

- Documenting reaction parameters (e.g., stirring rate, heating uniformity) in detail .

Application-Oriented Questions

Q. How can this compound be incorporated into peptide mimetics to enhance metabolic stability?

- Methodological Answer : The fluorine atom reduces susceptibility to enzymatic degradation by sterically blocking protease active sites. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.